molecular formula C18H14N2O3 B11050328 N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11050328
M. Wt: 306.3 g/mol
InChI Key: PERFALYUVLKLGO-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the acylation of quinolin-5-amine with appropriate reagents. One common method includes the use of methacryloyl chloride and triethylamine in dichloromethane at low temperatures (0°C). The product is then purified using column chromatography to obtain a high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would likely apply.

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that quinoline derivatives can bind to proteins involved in critical pathways, such as the PI3K/AKT/mTOR pathway, which is important in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(quinolin-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline moiety with a benzodioxine ring makes it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in scientific research due to its diverse applications and unique properties. Its synthesis, chemical reactivity, and potential in various fields make it a valuable subject of study.

Properties

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-quinolin-5-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C18H14N2O3/c21-18(17-11-22-15-8-1-2-9-16(15)23-17)20-14-7-3-6-13-12(14)5-4-10-19-13/h1-10,17H,11H2,(H,20,21)

InChI Key

PERFALYUVLKLGO-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=C3C=CC=N4

Origin of Product

United States

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